

Application Note: Methyl 2,4-difluoro-3-hydroxybenzoate in API Synthesis

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Methyl 2,4-difluoro-3-hydroxybenzoate*

CAS No.: *194804-80-3*

Cat. No.: *B1357467*

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Introduction & Strategic Value

Methyl 2,4-difluoro-3-hydroxybenzoate is a highly specialized intermediate used primarily in the construction of the quinolone core for broad-spectrum antibiotics. Its structural uniqueness lies in the 2,4-difluoro-3-hydroxy substitution pattern.

- **Metabolic Stability:** The fluorine atoms at positions 2 and 4 block metabolic oxidation sites on the aromatic ring, enhancing the pharmacokinetic half-life of the final drug.
- **Synthetic Handle:** The 3-hydroxyl group is a versatile nucleophile. In the synthesis of Garenoxacin, this position is selectively alkylated (often difluoromethylated) to form the C-8 substituent of the final quinolone scaffold.
- **Electronic Modulation:** The electron-withdrawing nature of the fluorine atoms increases the acidity of the phenol (pKa modulation), influencing the reactivity of the hydroxyl group during alkylation reactions.

Key API Connection: Garenoxacin

This intermediate serves as the precursor to the 8-(difluoromethoxy) moiety found in Garenoxacin (T-3811), a des-F(6) quinolone antibiotic effective against Gram-positive pathogens.

Chemical Profile & Safety (E-E-A-T)

Property	Specification
Chemical Name	Methyl 2,4-difluoro-3-hydroxybenzoate
CAS Number	194804-80-3
Molecular Formula	C ₈ H ₆ F ₂ O ₃
Molecular Weight	188.13 g/mol
Appearance	White to off-white crystalline solid
Melting Point	70–75 °C (Typical)
Solubility	Soluble in MeOH, EtOAc, DCM; Insoluble in Water
Purity (HPLC)	≥ 98.0% (Required for API synthesis)

Safety & Handling Directives

- Hazards: Classified as H315 (Skin Irritant), H319 (Eye Irritant), and H335 (Respiratory Irritant).^{[1][2][3]}
- Storage: Hygroscopic. Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture uptake can hydrolyze the methyl ester back to the acid, altering stoichiometry in downstream reactions.
- PPE: Full synthetic suit, nitrile gloves (double-gloved recommended due to phenol acidity), and chemical safety goggles.

Experimental Protocols

Protocol A: Synthesis of Methyl 2,4-difluoro-3-hydroxybenzoate (Esterification)

Rationale: While commercially available, in-house preparation from the corresponding acid ensures freshness and absence of hydrolysis byproducts.

Reaction Overview:

Materials:

- 2,4-Difluoro-3-hydroxybenzoic acid (1.0 equiv)[4]
- Methanol (anhydrous, 10 V)
- Thionyl Chloride (SOCl₂, 1.2 equiv)
- EtOAc (Extraction solvent)

Step-by-Step Procedure:

- Setup: Charge a dry 3-neck round-bottom flask with 2,4-difluoro-3-hydroxybenzoic acid and anhydrous Methanol. Cool the suspension to 0°C using an ice bath.
- Activation: Add Thionyl Chloride dropwise via an addition funnel over 30 minutes. Caution: Exothermic reaction with gas evolution (HCl/SO₂).
- Reflux: Remove the ice bath and heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 3:1) or HPLC until the starting acid is <1.0%.
- Workup: Concentrate the reaction mixture under reduced pressure to remove excess methanol.
- Neutralization: Dissolve the residue in EtOAc. Wash cautiously with saturated NaHCO₃ solution (to remove residual acid/HCl) followed by brine.
- Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to dryness.
- Purification: Recrystallize from Hexane/EtOAc if necessary to achieve >99% purity.

Protocol B: Downstream Utilization (O-Alkylation)

Rationale: This step mimics the critical API synthesis step where the 3-OH group is functionalized. For Garenoxacin, a difluoromethylation is performed; here we describe a general alkylation protocol for validation.

Reaction Overview:

Step-by-Step Procedure:

- Solvation: Dissolve **Methyl 2,4-difluoro-3-hydroxybenzoate** (1.0 equiv) in anhydrous DMF (5 V).
- Deprotonation: Add Potassium Carbonate (K_2CO_3 , 1.5 equiv). Stir at room temperature for 30 minutes. The solution may turn yellow due to phenoxide formation.
- Alkylation: Add the alkyl halide (e.g., Methyl Iodide or chlorodifluoromethane equivalent) dropwise.
- Reaction: Heat to 50–60°C for 2–4 hours.
 - Critical Note: For difluoromethylation (Garenoxacin route), specialized reagents like sodium chlorodifluoroacetate or $ClCF_2H$ gas are used, often requiring autoclave conditions.
- Quench: Pour the mixture into ice water. The product typically precipitates.
- Filtration/Extraction: Filter the solid or extract with EtOAc.

Analytical Quality Control (HPLC Method)

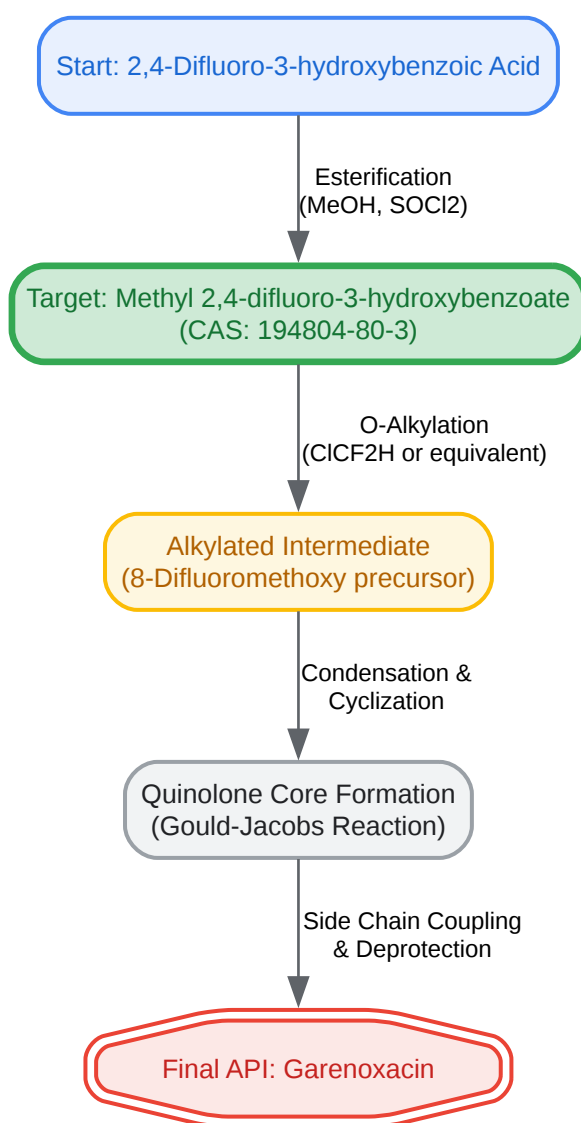
To ensure the integrity of the intermediate before use in GMP synthesis:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 μ m).
- Mobile Phase A: 0.1% Phosphoric Acid in Water.
- Mobile Phase B: Acetonitrile.

- Gradient: 10% B to 90% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm (aromatic ring) and 210 nm.
- Retention Time: The ester will elute significantly later than the free acid due to increased lipophilicity.

Visualizing the Workflow

The following diagram illustrates the retrosynthetic logic placing **Methyl 2,4-difluoro-3-hydroxybenzoate** within the Garenoxacin synthesis pathway.



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Figure 1: Strategic placement of **Methyl 2,4-difluoro-3-hydroxybenzoate** in the synthesis of fluoroquinolone antibiotics.

References

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